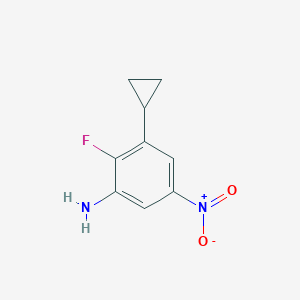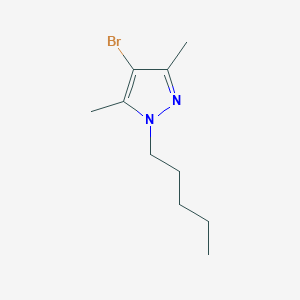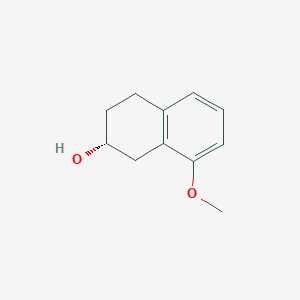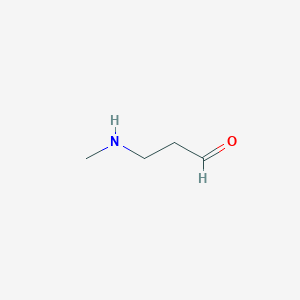
3-(methylamino)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methylamino)propanal is an organic compound with the molecular formula C4H9NO. It is a derivative of propionaldehyde, where a methylamine group is attached to the third carbon atom. This compound is a colorless liquid with a pungent odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(methylamino)propanal can be synthesized through several methods. One common method involves the reaction of propionaldehyde with methylamine under controlled conditions. The reaction typically takes place in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures. This process results in the formation of this compound along with water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(methylamino)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Methylaminopropionic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-Methylaminopropanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methylaminopropionic acid.
Reduction: 3-Methylaminopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(methylamino)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(methylamino)propanal involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It can also form Schiff bases with primary amines, which are important intermediates in many biological processes.
Comparison with Similar Compounds
Similar Compounds
Propionaldehyde: A simpler aldehyde with the formula C3H6O.
3-Methylaminopropionic acid: An oxidized form of 3-(methylamino)propanal.
3-Methylaminopropanol: A reduced form of this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form Schiff bases and act as a nucleophile makes it a valuable intermediate in organic synthesis and biochemical research.
Properties
Molecular Formula |
C4H9NO |
|---|---|
Molecular Weight |
87.12 g/mol |
IUPAC Name |
3-(methylamino)propanal |
InChI |
InChI=1S/C4H9NO/c1-5-3-2-4-6/h4-5H,2-3H2,1H3 |
InChI Key |
AAOIVJJZEDSKPA-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


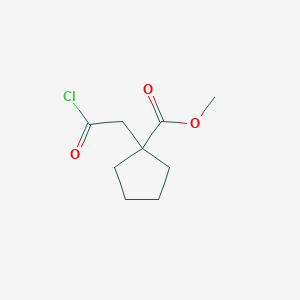
![N-methyl-N-[(3,4-dichlorophenyl)acetyl]glycine](/img/structure/B8427766.png)
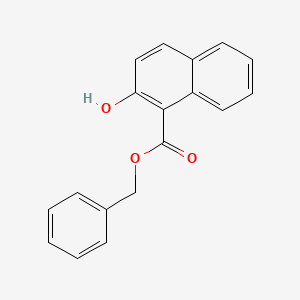
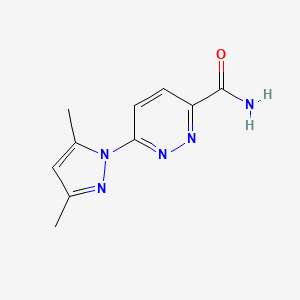
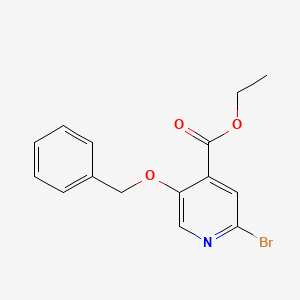
![Ethanone, 1-[5-(bromomethyl)-6-chloro-2-pyridinyl]-](/img/structure/B8427793.png)
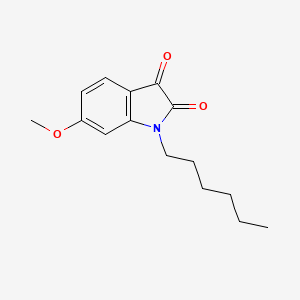
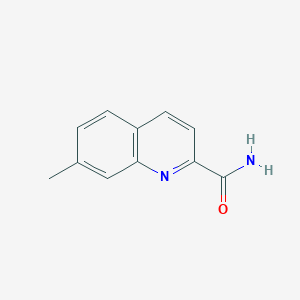
![6-(m-Chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine](/img/structure/B8427800.png)
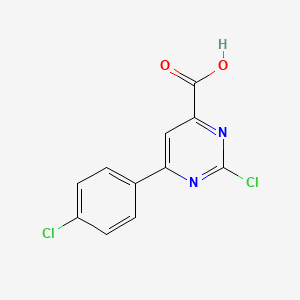
![tert-butyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8427808.png)
